Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined molecular structure characterized by the molecular formula C₈H₁₁NO₄ and a molecular weight of 185.18 grams per mole. The compound exists as a pale-yellow to yellow-brown sticky oil to semi-solid at standard conditions, with a reported purity of 97% in commercial preparations. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects the substitution pattern on the five-membered heterocyclic ring system.
The structural identification of this compound is further supported by comprehensive spectroscopic data. The International Chemical Identifier representation provides a standardized description: InChI=1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3, with the corresponding InChI Key UVXYNACCCGVAGC-UHFFFAOYSA-N. This encoding system ensures unambiguous identification of the compound across various chemical databases and literature sources.
The nomenclature system for this compound reflects the established conventions for isoxazole derivatives, where the numbering begins with the oxygen atom at position 1 and proceeds clockwise around the five-membered ring. The methoxy group occupies position 3, the methyl substituent is located at position 4, and the ethyl carboxylate functionality is attached at position 5. This specific substitution pattern distinguishes this compound from other isoxazole derivatives and contributes to its unique chemical and physical properties.
Historical Context of Isoxazole Derivatives in Organic Chemistry
The development of isoxazole chemistry traces its origins to the early twentieth century, when Claisen made the first significant contribution to this field in 1903 by synthesizing the parent isoxazole compound through oximation of propargylaldehyde acetal. This pioneering work established the foundation for subsequent investigations into the synthesis and properties of isoxazole derivatives, initiating a research trajectory that continues to expand in contemporary organic chemistry.
The historical evolution of isoxazole synthesis has been marked by several key methodological advances. The development of 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes emerged as a fundamental synthetic approach, providing regioselective access to 3,5-disubstituted isoxazoles. This methodology represented a significant advancement in heterocyclic synthesis, enabling the efficient construction of isoxazole rings under relatively mild conditions with high selectivity.
The establishment of copper-catalyzed synthetic protocols marked another pivotal moment in isoxazole chemistry development. Hansen and colleagues developed a regioselective, experimentally convenient one-pot copper(I)-catalyzed procedure for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes. This approach demonstrated the potential for transition metal catalysis in heterocyclic synthesis and paved the way for subsequent developments in metal-mediated isoxazole formation.
Recent advances in isoxazole chemistry have emphasized the development of environmentally benign synthetic approaches. The introduction of deep eutectic solvents, such as choline chloride and urea mixtures, has provided sustainable alternatives to traditional organic solvents for isoxazole synthesis. These developments reflect the contemporary focus on green chemistry principles in heterocyclic compound preparation.
The synthetic methodology for isoxazole derivatives has also benefited from the development of aluminum-based catalytic systems. Recent research has demonstrated the successful application of aluminum trichloride as an additive for the one-pot synthesis of isoxazole derivatives, utilizing 2-methylquinoline derivatives as template substrates and sodium nitrite as a nitrogen-oxygen source. This approach circumvents the need for costly or highly toxic transition metals and presents a novel pathway for isoxazole derivative synthesis.
Position Within Contemporary Heterocyclic Compound Research
This compound occupies a significant position within the broader landscape of contemporary heterocyclic compound research, representing the convergence of synthetic methodology development and pharmaceutical intermediate chemistry. Recent advances in isoxazole chemistry have positioned these compounds at the forefront of modern synthetic strategy development, particularly in the context of multi-component reactions and green chemistry approaches.
The contemporary research focus on isoxazole derivatives has been driven by their demonstrated versatility as synthetic intermediates and their presence in biologically active compounds. The structural framework of this compound exemplifies the sophisticated functionalization patterns achievable through modern synthetic methods, incorporating multiple reactive sites that enable further chemical elaboration.
Current research trends in isoxazole chemistry emphasize the development of transition metal-catalyzed cycloaddition reactions, which have enabled the creation of diverse isoxazole derivatives with enhanced bioactivity and selectivity. These methodological advances have facilitated the design of more complex and structurally sophisticated derivatives, expanding the chemical space accessible through isoxazole-based synthesis.
The role of isoxazole derivatives in drug discovery has undergone significant evolution, with recent investigations highlighting their potential for developing multi-targeted therapies and personalized medicine approaches. The structural characteristics of compounds like this compound, with their combination of electron-rich aromatic character and strategic functional group placement, make them attractive candidates for pharmaceutical development.
The photochemical properties of isoxazole derivatives have emerged as an important area of contemporary research interest. The weak nitrogen-oxygen bond in the isoxazole ring system renders these compounds susceptible to photolysis under ultraviolet irradiation, leading to rearrangement reactions through azirine intermediates. This photochemical behavior has been exploited in the development of photo-cross-linking applications and chemoproteomic studies, demonstrating the utility of isoxazole derivatives beyond traditional synthetic applications.
The electron-rich nature of the isoxazole ring system, combined with the strategic placement of methoxy, methyl, and ethyl carboxylate substituents in this compound, positions this compound as a valuable building block for complex molecule synthesis. The contemporary emphasis on structure-activity relationship studies in pharmaceutical research has highlighted the importance of precisely positioned functional groups in determining biological activity, making compounds like this compound particularly valuable for medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 3-methoxy-4-methyl-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXYNACCCGVAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NO1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate typically involves the reaction of 3-methoxy-4-methylisoxazole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-methoxy-4-methylisoxazole-5-carboxylic acid.
Reduction: Formation of 3-methoxy-4-methylisoxazole-5-methanol.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Case Study: Neurological Disorders
Research has shown that isoxazole derivatives exhibit neuroprotective effects. For instance, compounds derived from this compound have been synthesized and evaluated for their ability to inhibit neuroinflammation, which is a key factor in conditions like Alzheimer's disease .
Agricultural Chemistry
Agrochemical Formulations
This compound is utilized in the development of agrochemicals aimed at pest control. Its efficacy in reducing environmental impact while maintaining pest management effectiveness makes it a valuable asset in sustainable agriculture practices.
Data Table: Efficacy of Agrochemicals Derived from this compound
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| Methyl ester derivative | Whiteflies | 90 | |
| Hydrolyzed product | Leafhoppers | 78 |
Material Science
Advanced Materials Development
Research into the use of this compound has led to the exploration of its properties for creating advanced materials. These materials can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.
Case Study: Polymer Synthesis
In one study, polymers synthesized from this compound demonstrated superior mechanical strength compared to traditional polymers. This advancement opens avenues for its use in high-performance applications such as automotive and aerospace industries .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound has been employed to study enzyme inhibition mechanisms. Understanding these mechanisms is crucial for developing new therapeutic strategies targeting metabolic pathways.
Data Table: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 25 | |
| Phospholipase A2 | Non-competitive | 30 |
Analytical Chemistry
Standard Reference Material
The compound is also used as a standard reference material in chromatographic techniques, which aids in the accurate analysis of complex mixtures across various samples.
Case Study: Chromatographic Techniques
In analytical studies, the use of this compound as a reference standard has improved the accuracy of quantifying related compounds in biological samples, thereby enhancing the reliability of experimental results .
Mechanism of Action
The mechanism of action of Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Isoxazole Derivatives
Substituent Effects on Physical and Chemical Properties
The physicochemical and biological properties of isoxazole derivatives are highly dependent on the nature and position of substituents. Key comparisons include:
Table 1: Substituent Effects in Selected Isoxazole Derivatives
- Electronic Effects : Methoxy groups (electron-donating) at position 3 increase electron density on the isoxazole ring, enhancing reactivity in electrophilic substitutions. In contrast, phenyl groups (electron-withdrawing due to conjugation) at position 3, as in Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, reduce ring electron density, favoring nucleophilic attacks .
Table 2: Melting Points and Solubility
Biological Activity
Ethyl 3-methoxy-4-methylisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring containing nitrogen. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. The method described in patent literature emphasizes the efficiency of synthesizing ethyl esters from 5-amino-3-methyl-4-isoxazole carboxylic acid, which can be further modified to enhance biological activity .
Immunosuppressive Properties
Research has indicated that derivatives of isoxazole, including this compound, exhibit immunosuppressive properties. A study demonstrated that certain isoxazole derivatives inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). The compounds showed dose-dependent effects, ranging from immunosuppressive to immunostimulatory activities .
Table 1: Summary of Immunosuppressive Activities
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| MM3 | 10.5 | Immunosuppressive |
| Ethyl Ester | 15.0 | Immunostimulatory |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it has been effective against prostate and colon cancer cell lines, demonstrating IC50 values in the low micromolar range .
Table 2: Anticancer Activity Profile
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 2.36 | Apoptosis induction via caspases |
| HCT-116 (Colon) | 1.95 | Inhibition of NF-kB signaling |
The mechanisms underlying the biological activity of this compound are multifaceted. Research suggests that it may act through the inhibition of key signaling pathways involved in cell proliferation and survival:
- Caspase Activation : The compound has been shown to activate caspases, leading to apoptosis in cancer cells.
- NF-kB Pathway Inhibition : It disrupts NF-kB signaling, a critical pathway for cancer cell survival and inflammation .
Case Studies
A notable case study involved the evaluation of MM3, a derivative closely related to this compound. This compound was tested for its effects on human whole blood cultures and demonstrated a significant reduction in tumor necrosis factor (TNFα) production upon lipopolysaccharide (LPS) stimulation, indicating potential therapeutic applications in autoimmune diseases .
Q & A
Basic: What synthetic methodologies are commonly employed for Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate, and how can reaction conditions be optimized for improved yield?
Answer:
The synthesis typically involves cyclization and functionalization steps. For example, analogous isoxazole derivatives are synthesized via condensation of hydroxylamine derivatives with β-keto esters, followed by chlorination and ester hydrolysis. Reaction optimization includes:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions .
- Catalysts : Using Lewis acids (e.g., ZnCl₂) to enhance ring-closure efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Yield improvements (up to 70–80%) are achievable by optimizing stoichiometry and reaction time .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy and methyl groups). Aromatic protons in isoxazole rings typically appear as doublets (δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 226.0845 for C₉H₁₁NO₄).
- X-ray Crystallography : For unambiguous structural confirmation. Use SHELXL for refinement and ORTEP-3 for visualization .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
Essential precautions:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can X-ray crystallography combined with SHELXL resolve ambiguities in the molecular structure of this compound?
Answer:
SHELXL refines crystallographic data by:
- Twinned Data Handling : Using HKLF 5 format for overlapped reflections in twinned crystals.
- Disorder Modeling : Assigning partial occupancy to disordered methoxy/methyl groups.
- Validation : Cross-checking with PLATON to detect outliers in bond lengths/angles .
For visualization, ORTEP-3 generates thermal ellipsoid diagrams, highlighting anisotropic displacement parameters .
Advanced: How should researchers address discrepancies between experimental (e.g., NMR) and computational (DFT) data for this compound?
Answer:
Strategies include:
- Solvent Effects : Simulate NMR chemical shifts using polarizable continuum models (PCM) to account for solvent polarity.
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers influencing experimental data.
- Cross-Validation : Compare IR/Raman spectra with DFT-predicted vibrational modes to resolve ambiguities .
Advanced: How does ring puckering analysis (Cremer-Pople parameters) apply to conformational studies of the isoxazole ring?
Answer:
The Cremer-Pople formalism defines puckering amplitude (Q) and phase angles (θ, φ) for non-planar rings. For this compound:
- Calculate Q from atomic coordinates using the equation:
, where are deviations from the mean plane. - Phase angles distinguish between envelope (θ ≈ 0°) or twist (θ ≈ 180°) conformations .
Advanced: What intermolecular interactions govern the crystal packing of this compound, and how can graph set analysis decode these patterns?
Answer:
Dominant interactions include:
- Hydrogen Bonds : Between carbonyl oxygen (C=O) and methoxy hydrogens, classified as or motifs.
- π-π Stacking : Isoxazole and phenyl rings (if present) with centroid distances of 3.8–4.2 Å.
Graph set analysis (Etter’s method) categorizes these interactions into finite chains (e.g., ) or rings (e.g., ) using directional descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
